Decyl beta-D-glucopyranoside

Vue d'ensemble

Description

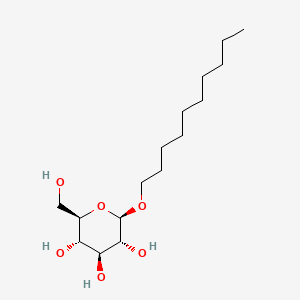

Decyl beta-D-glucopyranoside is a nonionic surfactant widely used in various industries due to its amphipathic nature. This compound consists of a decyl group attached to a glucose molecule, forming a glycosidic bond. It is known for its excellent surfactant properties, making it useful in cleaning products, cosmetics, food, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decyl beta-D-glucopyranoside can be synthesized through enzymatic methods, particularly using beta-glucosidase enzymes. One common method involves reverse hydrolysis reactions in non-aqueous systems. For instance, a reaction mixture containing glucose, decanol, and an enzyme such as the N189F dalcochinase mutant can yield this compound. The reaction is typically carried out at 30°C with specific proportions of organic solvents and ionic liquids .

Industrial Production Methods: Industrial production of this compound often employs similar enzymatic methods due to their regio- and stereo-selectivity under mild conditions. The use of organic solvents and ionic liquids in the reaction mixture helps in achieving higher yields and simplifying product separation .

Analyse Des Réactions Chimiques

Types of Reactions: Decyl beta-D-glucopyranoside primarily undergoes hydrolysis reactions. The enzymatic synthesis itself involves reverse hydrolysis, where the glycosidic bond is formed. Additionally, it can undergo transglucosylation reactions, where the glucose moiety is transferred to another alcohol .

Common Reagents and Conditions:

Hydrolysis: Water and beta-glucosidase enzymes are commonly used.

Transglucosylation: Various alcohols and beta-glucosidase enzymes are employed.

Major Products:

Hydrolysis: Glucose and decanol.

Transglucosylation: Different alkyl glucosides depending on the alcohol used.

Applications De Recherche Scientifique

Scientific Research Applications

1.1. Protein Solubilization and Crystallization

Decyl beta-D-glucopyranoside is extensively used in the solubilization of membrane proteins, which are often challenging to study due to their hydrophobic nature. It aids in maintaining the stability of these proteins during crystallization processes. For instance, it has been utilized in studies assessing the crystallization of α-helical membrane proteins, facilitating the understanding of protein structures and functions .

1.2. Micellar Electrokinetic Chromatography

The compound is applied in micellar electrokinetic chromatography for the separation of enantiomers in drug analysis. This technique leverages the surfactant properties of this compound to enhance the resolution of chiral compounds, making it valuable for pharmaceutical research .

1.3. Affinity-enhanced Protein Partitioning

In biotechnology, this compound is employed in two-phase aqueous micellar systems for liquid-liquid extraction processes. This application is particularly useful for the purification of biotechnological products, where it enhances protein partitioning efficiency .

Cosmetic Applications

This compound is frequently found in cosmetic formulations due to its mild surfactant properties. It acts as a cleansing agent while being non-irritating to the skin:

- Cleansers and Shampoos : Its ability to form stable micelles makes it effective in removing dirt and oils without stripping the skin's natural moisture.

- Emulsifiers : It helps stabilize emulsions in creams and lotions, providing a smooth texture .

Safety Assessments

Multiple studies have concluded that this compound is safe for use in cosmetics when formulated correctly. Clinical testing indicated no significant irritation or sensitization at concentrations typically used in products .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of decyl beta-D-glucopyranoside involves its surfactant properties. It reduces surface tension, allowing it to solubilize hydrophobic compounds in aqueous solutions. This property is particularly useful in the solubilization of membrane proteins, where it interacts with the lipid bilayer, stabilizing the proteins in solution .

Comparaison Avec Des Composés Similaires

- Octyl beta-D-glucopyranoside

- Dodecyl beta-D-glucopyranoside

- Hexathis compound

Comparison: this compound is unique due to its balance between hydrophobic and hydrophilic properties, making it an effective surfactant for a wide range of applications. Compared to octyl beta-D-glucopyranoside, it has a longer alkyl chain, providing better solubilization properties. On the other hand, dodecyl and hexadecyl beta-D-glucopyranosides have longer alkyl chains, which can enhance their surfactant properties but may also increase their hydrophobicity, limiting their solubility in aqueous solutions .

Activité Biologique

Decyl beta-D-glucopyranoside (C16H32O6), a nonionic surfactant, is widely utilized in biochemical and molecular biology research due to its unique properties. This article explores the biological activity of this compound, including its applications, antimicrobial properties, cytotoxicity, and interactions with biological membranes.

Overview of this compound

- Molecular Formula : C16H32O6

- CAS Number : 58846-77-8

- Molecular Weight : 320.42 g/mol

- Synonyms : Decyl glucoside, 1-decyl-D-glucopyranoside

This compound is primarily used for the extraction, purification, and structural analysis of cell membranes. Its amphiphilic nature makes it effective in solubilizing membrane proteins and lipids, which is crucial in proteomics and genetic engineering studies .

Applications in Research

Biochemical Assays :

this compound serves as a reagent in various biochemical assays, facilitating the study of protein interactions and membrane dynamics. It can interact with bovine serum albumin (BSA), quenching intrinsic fluorescence and forming complexes that are useful for studying protein structure .

Surfactant Properties :

As a sugar-based surfactant, it is employed in formulating cleaning products and personal care items due to its mildness and effectiveness in reducing surface tension. This makes it suitable for applications where skin compatibility is essential .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits selective bactericidal activity primarily against Gram-positive bacteria.

| Compound | Microbial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | Enterococcus faecalis | 25 μM |

| Tetradecyl β-D-galactoside | Staphylococcus aureus (MRSA) | 12 μM |

The compound's effectiveness appears to be linked to its ability to disrupt bacterial membranes, leading to cell lysis. Additionally, it has shown potential as a candidate for developing antimicrobial agents targeting specific strains without affecting eukaryotic cells .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound can influence cell viability in cancer cell lines. For instance, studies indicate that longer alkyl chains enhance cytotoxic effects against certain cancer cells while minimizing toxicity to non-tumor cells.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| CCRF-CEM (leukemia) | 9.39 (low) / 46.95 (high) | Induces apoptosis at high concentrations |

| A549 (lung carcinoma) | Not specified | Similar trends observed with other glycosides |

The data suggest that this compound may induce changes in cell cycle progression, specifically leading to increased apoptosis at higher concentrations .

Interaction with Biological Membranes

This compound interacts with phospholipid bilayers, affecting membrane fluidity and integrity. This property is particularly relevant when studying membrane proteins or conducting lipid bilayer experiments.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041208 | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58846-77-8, 59947-99-8 | |

| Record name | Decyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triton X 190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.